Butyl 2-amino-5-iodobenzoate
CAS No.: 1131605-38-3
Cat. No.: VC8173236
Molecular Formula: C11H14INO2
Molecular Weight: 319.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131605-38-3 |
|---|---|
| Molecular Formula | C11H14INO2 |
| Molecular Weight | 319.14 g/mol |
| IUPAC Name | butyl 2-amino-5-iodobenzoate |
| Standard InChI | InChI=1S/C11H14INO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3 |
| Standard InChI Key | TZPQYLVXOWYKBF-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=C(C=CC(=C1)I)N |
| Canonical SMILES | CCCCOC(=O)C1=C(C=CC(=C1)I)N |
Introduction
Structural and Molecular Characteristics
Butyl 2-amino-5-iodobenzoate belongs to the class of iodinated aromatic esters. Its molecular formula is C₁₁H₁₄INO₂, with a molecular weight of 319.14 g/mol . The compound’s structure comprises:
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A benzene ring with an amino (-NH₂) group at position 2 and an iodine atom at position 5.
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A butyl ester group (-OCCCC) attached to the carboxylic acid moiety at position 1.
The InChIKey (TZPQYLVXOWYKBF-UHFFFAOYSA-N) and SMILES (O=C(OCCCC)C1=CC(I)=CC=C1N) notations provide precise representations of its stereochemistry and connectivity . The tert-butyl variant (CAS 668261-27-6) shares the same molecular formula but features a branched tert-butyl ester, altering its solubility and steric properties .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Reaction Pathways
The synthesis of butyl 2-amino-5-iodobenzoate typically involves multi-step organic reactions. While direct methods are sparingly documented, analogous compounds like methyl 2-amino-5-iodobenzoate are synthesized via oxidative ring-opening of 3-aminoindazoles using reagents such as N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in alcoholic solvents . For the butyl ester, esterification of 2-amino-5-iodobenzoic acid with butanol under acidic or enzymatic conditions is a plausible route .
Key Reaction Steps:
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Iodination: Electrophilic iodination of 2-aminobenzoic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
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Esterification: Reaction of the iodinated acid with butanol via Fischer esterification (H₂SO₄ catalyst) or Steglich esterification (DCC/DMAP) .
Example Protocol (Adapted from ):
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Combine 2-amino-5-iodobenzoic acid (1.0 eq), butanol (excess), and p-toluenesulfonic acid (0.1 eq) in toluene.
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Reflux at 110°C for 12 hours under Dean-Stark conditions to remove water.
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Purify via column chromatography (petroleum ether:ethyl acetate = 10:1).
Physicochemical and Spectral Properties
The compound’s hydrophobicity, conferred by the butyl group, limits aqueous solubility but enhances lipid membrane permeability, making it suitable for drug delivery studies . Spectroscopic data include:
Applications in Pharmaceutical and Organic Chemistry
Medicinal Chemistry
The iodine atom facilitates radiolabeling for imaging studies, while the amino group enables derivatization into amides or ureas for bioactivity optimization . The compound serves as a precursor for:
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Anticancer agents: Iodinated aromatics exhibit cytotoxicity via DNA intercalation.
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Antibiotics: Structural analogs target bacterial enzymes (e.g., gyrase inhibitors) .
Organic Synthesis
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Cross-Coupling Reactions: The iodine atom participates in Ullmann, Suzuki-Miyaura, and Sonogashira couplings to generate biaryl or alkynyl products .
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Heterocycle Formation: Cyclization with thioureas or amidines yields quinazolinones or benzimidazoles .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315-H319 | Avoid skin/eye contact (P264) |
| H335 | Use respiratory protection |
Comparative Analysis with Tert-Butyl Variant
The tert-butyl analog (CAS 668261-27-6) exhibits distinct properties due to steric hindrance from the branched ester:
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